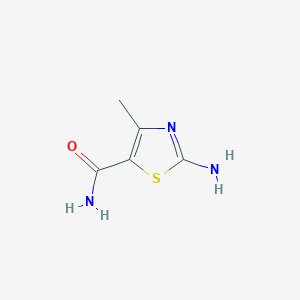

2-Amino-4-methyl-thiazole-5-carboxylic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid amide group in the thiazole ring makes it a versatile scaffold for the development of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-thiazole-5-carboxylic acid amide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-acetylbenzimidazoles with thiourea in the presence of a suitable solvent such as ethyl alcohol and an excess amount of iodine . This reaction leads to the formation of the thiazole ring with the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-methyl-thiazole-5-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine or other functional groups.

Substitution: The amino group and the carboxylic acid amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a thiazole ring, characterized by the presence of nitrogen and sulfur atoms, along with an amino group and a carboxylic acid amide functional group. Its molecular formula is C5H7N3OS with a molecular weight of approximately 157.2 g/mol. The unique structural arrangement contributes to its diverse chemical properties and potential biological activities .

Biological Activities

Research indicates that 2-amino-4-methyl-thiazole-5-carboxylic acid amide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Modifications of this compound have led to derivatives that possess excellent activity against M. tuberculosis H37Rv, with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml .

- Antiviral Properties : It has been investigated for its potential as an antiviral agent. Studies have identified derivatives of this compound that inhibit key enzymes involved in viral replication, making it a candidate for further development in antiviral therapies .

- Antitumor Activity : The compound's derivatives have also been screened for antitumor properties, showcasing effectiveness in inhibiting cancer cell proliferation .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound, emphasizing efficiency and yield:

- Bromination and Cyclization : A method involves a one-pot reaction using acetoacetic ester and N-bromosuccinimide in a solvent mixture of water and tetrahydrofuran, followed by the addition of various thiourea derivatives to yield the target compound. This method simplifies the synthesis process while maintaining high purity and yield (up to 76%) .

- Modification of Natural Compounds : Researchers have modified naturally occurring antibiotics like thiolactomycin to derive compounds based on the thiazole scaffold, enhancing their pharmacological properties while ensuring easier synthesis .

Case Study 1: Antitubercular Agents

A study focused on developing new compounds based on the 2-amino-4-methyl-thiazole-5-carboxylate scaffold demonstrated that specific derivatives exhibited superior activity against M. tuberculosis compared to traditional antibiotics. The incorporation of different substituents at the 5-position significantly influenced their effectiveness .

Case Study 2: Antiviral Inhibition

Another investigation explored the potential of derivatives of this compound as inhibitors of viral enzymes. The study highlighted that certain modifications enhanced binding affinity and specificity towards target enzymes involved in viral replication processes .

Mécanisme D'action

The mechanism of action of 2-Amino-4-methyl-thiazole-5-carboxylic acid amide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4,6-dimethoxypyrimidine

- 3-Amino-2-pyrazinecarboxylic acid

- 2-Amino-4-chlorobenzothiazole

Uniqueness

Compared to similar compounds, 2-Amino-4-methyl-thiazole-5-carboxylic acid amide stands out due to its unique combination of functional groups and the resulting biological activities. The presence of both the amino group and the carboxylic acid amide group in the thiazole ring provides a versatile scaffold for the development of various bioactive molecules with potential therapeutic applications.

Activité Biologique

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies from various research findings.

This compound is characterized by its thiazole ring structure, which contributes to its biological activity. The synthesis typically involves cyclization reactions of appropriate precursors, often utilizing solvents like ethyl alcohol and reagents such as iodine for optimal yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study identified derivatives of this compound with significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml, demonstrating effectiveness greater than traditional antibiotics like isoniazid .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | 0.95 |

Anticancer Activity

The compound has also been investigated for anticancer properties. Studies have shown that it inhibits key protein kinases involved in cancer cell proliferation, including EGFR and HER2. In vitro assays demonstrated significant growth inhibition in various cancer cell lines, with IC50 values indicating potent activity .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | EGFR inhibition, apoptosis induction |

| MCF7 (Breast Cancer) | 17.02 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes critical in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Signaling Disruption : It interferes with signaling pathways by inhibiting receptor tyrosine kinases, leading to reduced cell growth and increased apoptosis in cancer cells .

Case Studies

- Tuberculosis Treatment : A recent study focused on the modification of thiazole derivatives to enhance their efficacy against M. tuberculosis. The results indicated that certain derivatives not only retained antimicrobial activity but also showed a novel mechanism of action that could be exploited for drug development .

- Cancer Therapeutics : In preclinical models, compounds derived from this compound demonstrated significant tumor reduction in xenograft models of breast cancer, suggesting potential for further clinical investigation .

Propriétés

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXMXNQWKHRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.